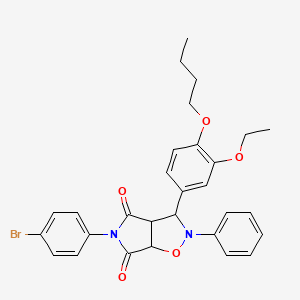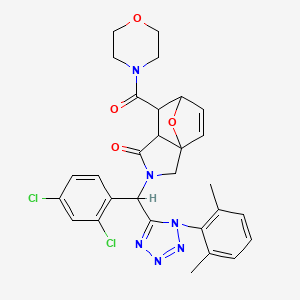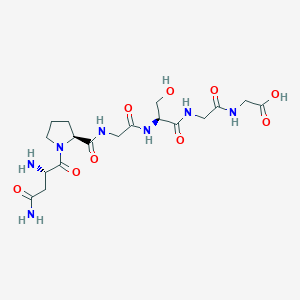
C29H29BrN2O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex structure, which includes a bromine atom, an acridine moiety, and an ethoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-Phenylacetamid umfasst mehrere Schritte. Die Ausgangsmaterialien umfassen typischerweise 2-Brom-4-Nitrophenol , das eine Reihe von Reaktionen wie Nitrierung, Reduktion und Acylierung durchläuft, um das Endprodukt zu bilden. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschte Produktausbeute zu gewährleisten .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung großvolumige Reaktoren und kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu optimieren. Der Einsatz von automatisierten Systemen zur Temperatur- und Druckregelung ist entscheidend, um die Konsistenz und Qualität des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-Phenylacetamid: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, z. B. Halogenaustausch.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Natriumiodid. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung und erfordern häufig bestimmte Temperaturen, Lösungsmittel und Katalysatoren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Verbindungen mit zusätzlichen Hydroxyl- oder Carbonylgruppen ergeben, während Reduktion gesättigtere Verbindungen ergeben kann .
Wissenschaftliche Forschungsanwendungen
2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-Phenylacetamid: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Es wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Arzneimittelentwicklung untersucht.
Wirkmechanismus
Der Mechanismus, durch den 2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-Phenylacetamid seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Signalwegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen .
Wissenschaftliche Forschungsanwendungen
2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-Phenylacetamid gehören:
- 2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-methoxyphenoxy]-N-Phenylacetamid
- 2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-propoxyphenoxy]-N-Phenylacetamid .
Einzigartigkeit
Die Einzigartigkeit von 2-[2-Brom-4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-Decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-Phenylacetamid liegt in seinen spezifischen strukturellen Merkmalen, wie der Ethoxygruppe und dem Acridinrest, die bestimmte chemische und biologische Eigenschaften verleihen. Diese Merkmale machen es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C29H29BrN2O5 |
|---|---|
Molekulargewicht |
565.5 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-3-(4-butoxy-3-ethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H29BrN2O5/c1-3-5-17-36-23-16-11-19(18-24(23)35-4-2)26-25-27(37-32(26)22-9-7-6-8-10-22)29(34)31(28(25)33)21-14-12-20(30)13-15-21/h6-16,18,25-27H,3-5,17H2,1-2H3 |
InChI-Schlüssel |
SHTPDBKUWALGMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)


![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)


![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)
